
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of carbolines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves several steps. One common method includes the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Common reagents for these reactions include borane complexes, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparación Con Compuestos Similares
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride can be compared with other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . These compounds share a similar core structure but differ in their substituents and biological activities. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
40431-55-8 |
|---|---|
Fórmula molecular |
C14H22Cl2N2 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
2,6,8-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-9-6-10(2)14-11(7-9)12-8-16(3)5-4-13(12)15-14;;/h6-7,12-13,15H,4-5,8H2,1-3H3;2*1H |
Clave InChI |
BZIGHUMLVDZQIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C3CN(CCC3N2)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14653864.png)
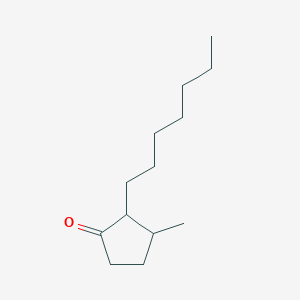
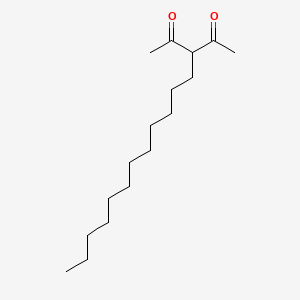
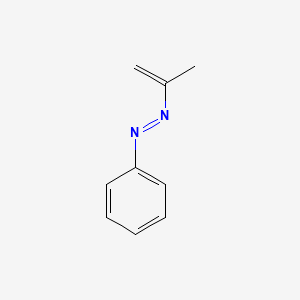
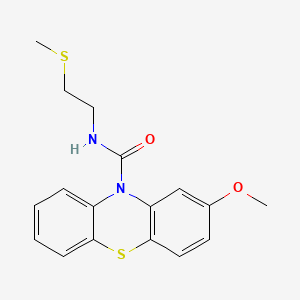
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)


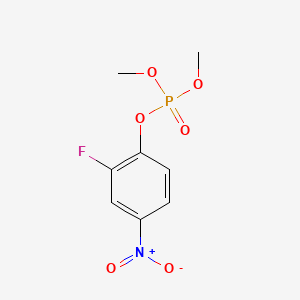

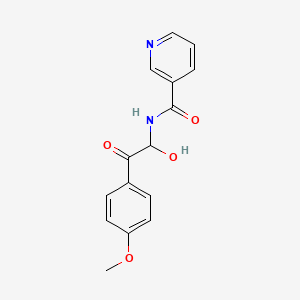

![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)

